

An In-depth Technical Guide on the GPR119 Agonist Activity of GSK1104252A

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Compound of Interest

Compound Name: GSK1104252A

Cat. No.: B1672349

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This guide provides a comprehensive overview of the GPR119 agonist activity of **GSK1104252A**, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1] Developed for the potential treatment of type 2 diabetes, **GSK1104252A** has been a subject of research due to its role in glucose homeostasis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Compound Profile

Compound Name	Structure	Molecular Formula	Molecular Weight	Target
GSK1104252A	1-methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate[1]	C22H27FN4O5S	478.54 g/mol	GPR119

GPR119 Agonist Activity: Quantitative Data

The agonist activity of **GSK1104252A** at the GPR119 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies.

In Vitro Potency and Efficacy

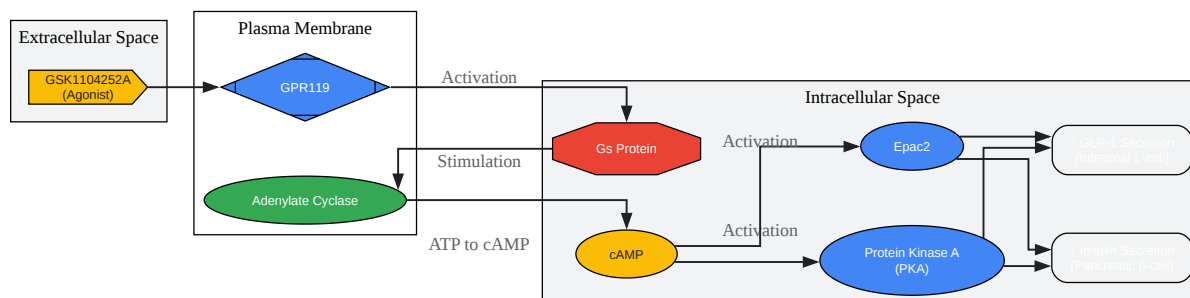
Assay Type	Cell Line	Species	Parameter	Value	Reference
cAMP Accumulation	HEK-293	Human	pEC50	7.8	Katamreddy et al., 2012
cAMP Accumulation	HEK-293	Rat	pEC50	7.9	Katamreddy et al., 2012
GLP-1 Secretion	GLUTag	Murine	EC50	56 nM	Chu et al., 2008[2]

Mechanism of Action and Signaling Pathway

GPR119 is a Gs-alpha protein-coupled receptor predominantly expressed in pancreatic β -cells and intestinal L-cells.[2] Activation of GPR119 by an agonist like **GSK1104252A** initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP has distinct downstream effects in different cell types:

- In Pancreatic β -cells: Elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).
- In Intestinal L-cells: Increased cAMP stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion in a glucose-dependent manner.

The signaling pathway is depicted in the following diagram:



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Caption: GPR119 signaling pathway initiated by **GSK1104252A**.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the GPR119 agonist activity of **GSK1104252A** are provided below.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

1. Cell Culture and Plating:

- HEK-293 cells stably expressing human or rat GPR119 are cultured in appropriate media.
- Cells are harvested and seeded into 96- or 384-well plates at a predetermined density and incubated overnight.

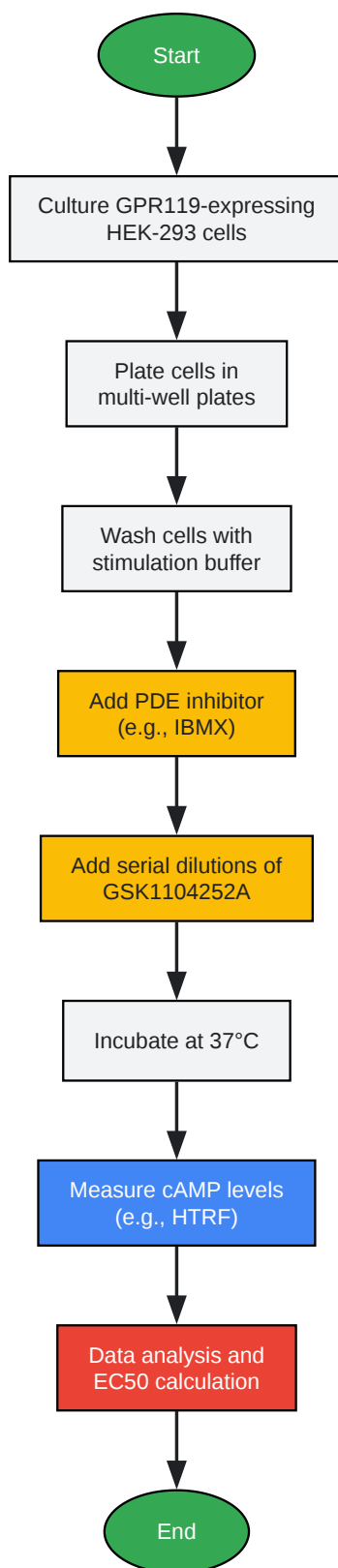
2. Assay Procedure:

- The culture medium is removed, and cells are washed with a stimulation buffer.

- Cells are then incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.
- **GSK1104252A** is serially diluted and added to the wells.
- The plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C.

3. Detection and Data Analysis:

- Intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
- The signal is inversely proportional to the cAMP concentration.
- Data are normalized to a positive control (e.g., Forskolin) and a vehicle control.
- The EC50 values are calculated by fitting the data to a four-parameter logistic equation.



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Caption: Workflow for a typical cAMP accumulation assay.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from enteroendocrine L-cells in response to GPR119 agonism.

1. Cell Culture:

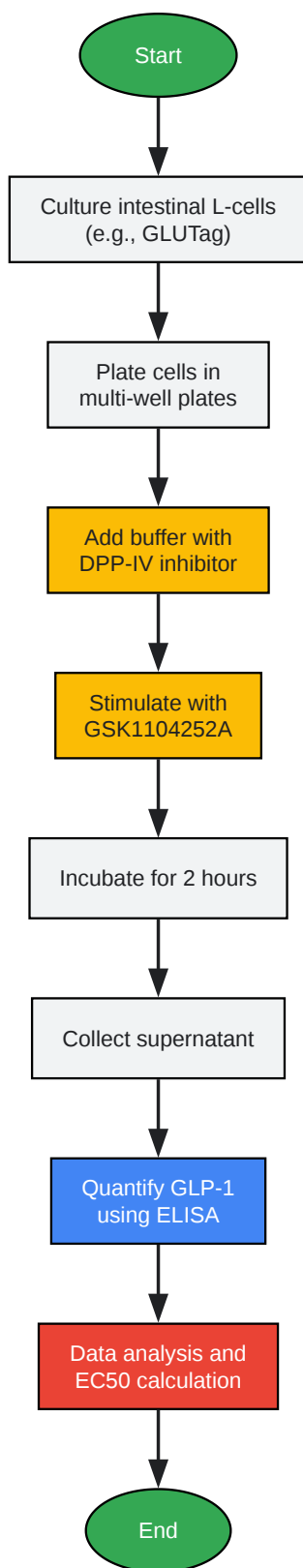
- A murine intestinal L-cell line, such as GLUTag or NCI-H716, is used.
- Cells are cultured in appropriate media and seeded into multi-well plates.

2. Assay Procedure:

- The culture medium is replaced with a buffer containing a dipeptidyl peptidase-IV (DPP-IV) inhibitor to prevent GLP-1 degradation.
- Cells are stimulated with various concentrations of **GSK1104252A**.
- The plates are incubated for a defined period (e.g., 2 hours).

3. Detection and Data Analysis:

- The supernatant is collected, and the concentration of active GLP-1 is quantified using a specific ELISA kit.
- The results are expressed as the amount of GLP-1 secreted, and the EC50 value is determined by dose-response curve analysis.



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Caption: Workflow for a GLP-1 secretion assay.

In Vivo Studies

In vivo studies in rodent models have demonstrated the potential of **GSK1104252A** to improve glucose homeostasis. Oral administration of GPR119 agonists has been shown to enhance circulating levels of insulin and GLP-1, leading to a reduction in blood glucose levels during an oral glucose tolerance test.

Conclusion

GSK1104252A is a potent and selective GPR119 agonist with demonstrated in vitro and in vivo activity. Its mechanism of action, involving the stimulation of cAMP production in pancreatic β -cells and intestinal L-cells, underscores its potential as a therapeutic agent for type 2 diabetes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the long-term efficacy and safety of GPR119 agonists is warranted.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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